molecular formula C10H15ClN2S B2459684 1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-2-methylpiperidine CAS No. 478064-78-7

1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-2-methylpiperidine

Cat. No.: B2459684
CAS No.: 478064-78-7
M. Wt: 230.75
InChI Key: FKJNYRKLVMOGTN-UHFFFAOYSA-N
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Description

1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-2-methylpiperidine is a chemical compound that features a thiazole ring, a piperidine ring, and a chloromethyl group. Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-2-methylpiperidine typically involves the reaction of 2-chloro-1,3-thiazole with 2-methylpiperidine in the presence of a suitable base and solvent. Common solvents used in such reactions include acetonitrile, dimethylformamide, and methylene chloride . The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability .

Properties

IUPAC Name

2-chloro-5-[(2-methylpiperidin-1-yl)methyl]-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15ClN2S/c1-8-4-2-3-5-13(8)7-9-6-12-10(11)14-9/h6,8H,2-5,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKJNYRKLVMOGTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1CC2=CN=C(S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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